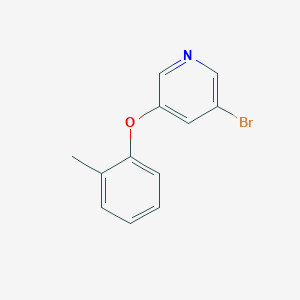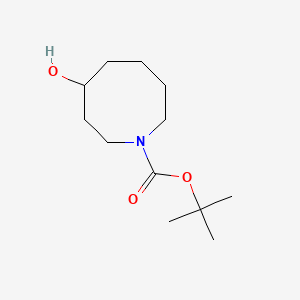
3-Bromo-5-(o-tolyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-(2-methylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a 2-methylphenoxy group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-methylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-bromopyridine and 2-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions to facilitate the coupling process.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to improve yield and reduce costs. One such method involves the bromination of pyridine derivatives using hydrobromic acid and hydrogen peroxide, followed by purification steps to isolate the desired product . This method is advantageous due to its simplicity and the availability of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-5-(2-methylphenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various substituted pyridines .
Applications De Recherche Scientifique
3-bromo-5-(2-methylphenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Materials Science: The compound is used in the synthesis of organic materials with specific electronic properties, which are useful in the development of organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3-bromo-5-(2-methylphenoxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can modulate various cellular pathways, making it a valuable tool in the study of signal transduction and disease mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-5-methoxypyridine: Similar in structure but with a methoxy group instead of a 2-methylphenoxy group.
3-bromo-5-iodopyridine: Contains an iodine atom at the fifth position instead of a 2-methylphenoxy group.
Uniqueness
3-bromo-5-(2-methylphenoxy)pyridine is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of specific biological interactions.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
3-bromo-5-(2-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-4-2-3-5-12(9)15-11-6-10(13)7-14-8-11/h2-8H,1H3 |
Clé InChI |
HTSDPKXNEFWJPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)


![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)





![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
